Aminas N-acilo

N-Acyl amines are a class of organic compounds that contain both an amine group (-NH₂) and an acyl group (R'-CO-) attached to the same nitrogen atom. These functionalized molecules exhibit diverse chemical properties, making them valuable intermediates in various synthetic reactions. N-Acyl amines find extensive applications in pharmaceuticals, agrochemicals, and as precursors for other functional groups due to their reactivity towards nucleophiles and electrophiles.

Structurally, they are often derived from primary or secondary amines through acylation reactions using carboxylic acids or derivatives. The presence of the acyl group can influence the basicity and solubility of these compounds, offering a versatile platform for medicinal chemistry and material science applications. For instance, N-acyl amine derivatives are used in the synthesis of prodrugs, as ligands for metal complexes, and as intermediates in polymer synthesis.

In summary, N-acyl amines represent a structurally diverse group of compounds with broad utility across multiple sectors due to their unique chemical properties and reactivity.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

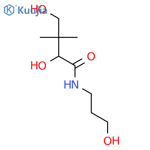

|

Decanamide, 2-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo- | 139339-31-4 | C15H25N3O3 |

|

Tricosanamide, N-[2-hydroxy-1-(hydroxymethyl)-3,7-dodecadienyl]- | 139649-85-7 | C36H69NO3 |

|

Butanediamide, N,N,N',N'-tetrabutyl- | 14288-17-6 | C20H40N2O2 |

|

(e)-n-benzylbut-2-enamide | 51944-67-3 | C11H13NO |

|

Butanamide, 3-methyl-N-(2-phenylethyl)- | 53181-99-0 | C13H19NO |

|

(2Z)-3-(2-phenylethyl)carbamoylprop-2-enoic acid | 4796-01-4 | C12H13NO3 |

|

N-Methylacetoacetamide, 70 wt% aqueous solution | 20306-75-6 | C5H9NO2 |

|

N,2,3-Trimethyl-2-propan-2-ylbutanamide | 51115-67-4 | C10H21NO |

|

(2R,3R)-N,N,N’,N’-Tetramethyltartramide | 26549-65-5 | C8H16N2O4 |

|

DL-Panthenol | 16485-10-2 | C9H19NO4 |

Literatura relevante

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

Proveedores recomendados

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados